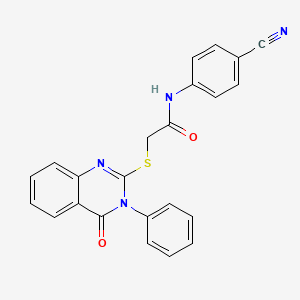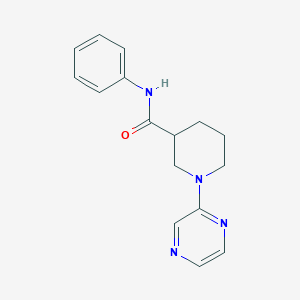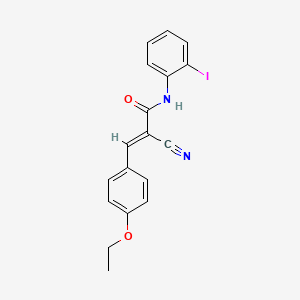![molecular formula C12H10N2O2 B7466624 4-[(2,5-Dioxopyrrolidin-1-yl)methyl]benzonitrile](/img/structure/B7466624.png)
4-[(2,5-Dioxopyrrolidin-1-yl)methyl]benzonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[(2,5-Dioxopyrrolidin-1-yl)methyl]benzonitrile, also known as DPM, is a chemical compound that has gained significant attention in scientific research due to its potential as a pharmaceutical intermediate. It is a white crystalline solid with a molecular formula of C13H10N2O2 and a molecular weight of 226.23 g/mol.
作用機序
The mechanism of action of 4-[(2,5-Dioxopyrrolidin-1-yl)methyl]benzonitrile is not fully understood. However, it has been suggested that 4-[(2,5-Dioxopyrrolidin-1-yl)methyl]benzonitrile may act as an inhibitor of enzymes involved in the biosynthesis of prostaglandins and leukotrienes, which are involved in inflammation. 4-[(2,5-Dioxopyrrolidin-1-yl)methyl]benzonitrile has also been found to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair.
Biochemical and Physiological Effects:
4-[(2,5-Dioxopyrrolidin-1-yl)methyl]benzonitrile has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and induce apoptosis, or programmed cell death. 4-[(2,5-Dioxopyrrolidin-1-yl)methyl]benzonitrile has also been found to reduce inflammation and oxidative stress. In addition, 4-[(2,5-Dioxopyrrolidin-1-yl)methyl]benzonitrile has been found to improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease.
実験室実験の利点と制限
4-[(2,5-Dioxopyrrolidin-1-yl)methyl]benzonitrile has several advantages for lab experiments. It is a stable and readily available compound that can be synthesized with high yield. 4-[(2,5-Dioxopyrrolidin-1-yl)methyl]benzonitrile is also relatively inexpensive compared to other pharmaceutical intermediates. However, 4-[(2,5-Dioxopyrrolidin-1-yl)methyl]benzonitrile has some limitations for lab experiments. It has low solubility in water, which can make it difficult to work with in aqueous solutions. In addition, 4-[(2,5-Dioxopyrrolidin-1-yl)methyl]benzonitrile has not been extensively studied for its toxicity and safety profile.
将来の方向性
There are several future directions for research on 4-[(2,5-Dioxopyrrolidin-1-yl)methyl]benzonitrile. One area of interest is the development of 4-[(2,5-Dioxopyrrolidin-1-yl)methyl]benzonitrile-based drugs for the treatment of cancer, inflammation, and neurodegenerative diseases. Another area of interest is the synthesis of novel heterocyclic compounds using 4-[(2,5-Dioxopyrrolidin-1-yl)methyl]benzonitrile as a building block. Further studies are also needed to determine the safety and toxicity profile of 4-[(2,5-Dioxopyrrolidin-1-yl)methyl]benzonitrile. Overall, 4-[(2,5-Dioxopyrrolidin-1-yl)methyl]benzonitrile has significant potential as a pharmaceutical intermediate, and further research is needed to fully explore its therapeutic potential.
合成法
The synthesis of 4-[(2,5-Dioxopyrrolidin-1-yl)methyl]benzonitrile involves the reaction of 4-cyanobenzaldehyde with N-(tert-butoxycarbonyl) proline in the presence of a base such as sodium hydride. The resulting product is then treated with acetic anhydride and triethylamine to form the final product, 4-[(2,5-Dioxopyrrolidin-1-yl)methyl]benzonitrile. The synthesis of 4-[(2,5-Dioxopyrrolidin-1-yl)methyl]benzonitrile is a straightforward process and can be achieved with high yield.
科学的研究の応用
4-[(2,5-Dioxopyrrolidin-1-yl)methyl]benzonitrile has been extensively studied for its potential as a pharmaceutical intermediate. It has been found to exhibit antitumor, anti-inflammatory, and antiviral properties. 4-[(2,5-Dioxopyrrolidin-1-yl)methyl]benzonitrile has also been studied for its potential as a therapeutic agent for Alzheimer's disease and Parkinson's disease. In addition, 4-[(2,5-Dioxopyrrolidin-1-yl)methyl]benzonitrile has been used as a building block for the synthesis of various heterocyclic compounds.
特性
IUPAC Name |
4-[(2,5-dioxopyrrolidin-1-yl)methyl]benzonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O2/c13-7-9-1-3-10(4-2-9)8-14-11(15)5-6-12(14)16/h1-4H,5-6,8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYURLUFNBNGGIQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)CC2=CC=C(C=C2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(2,5-Dioxopyrrolidin-1-yl)methyl]benzonitrile | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[2-(Benzylamino)-2-oxoethyl] 2-(furan-2-carbonylamino)-4,5-dimethoxybenzoate](/img/structure/B7466545.png)




![[2-(3-Chlorophenyl)-2-oxoethyl] 2-(3,4-dimethoxyphenyl)acetate](/img/structure/B7466585.png)
![Methyl 4-[(4-amino-1,2,4-triazol-3-yl)sulfanylmethyl]benzoate](/img/structure/B7466593.png)

![(E)-2-cyano-N-(2-iodophenyl)-3-[4-[(2-methylphenyl)methoxy]phenyl]prop-2-enamide](/img/structure/B7466604.png)




